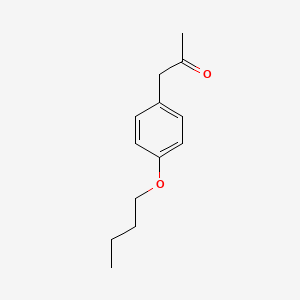

1-(4-Butoxyphenyl)propan-2-one

描述

BenchChem offers high-quality 1-(4-Butoxyphenyl)propan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Butoxyphenyl)propan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

4796-07-0 |

|---|---|

分子式 |

C13H18O2 |

分子量 |

206.28 g/mol |

IUPAC 名称 |

1-(4-butoxyphenyl)propan-2-one |

InChI |

InChI=1S/C13H18O2/c1-3-4-9-15-13-7-5-12(6-8-13)10-11(2)14/h5-8H,3-4,9-10H2,1-2H3 |

InChI 键 |

ORJFXEFWTVQBBV-UHFFFAOYSA-N |

规范 SMILES |

CCCCOC1=CC=C(C=C1)CC(=O)C |

产品来源 |

United States |

1-(4-Butoxyphenyl)propan-2-one: Chemical Profiling, Synthetic Methodologies, and Applications in Drug Development

Executive Abstract

As a Senior Application Scientist, I approach the synthesis and characterization of alkoxy-substituted phenylacetones not merely as a sequence of chemical transformations, but as a holistic, self-validating system. 1-(4-Butoxyphenyl)propan-2-one is a highly specialized intermediate utilized in the synthesis of active pharmaceutical ingredients (APIs), targeted receptor ligands, and complex polymeric materials. This whitepaper provides a rigorous technical breakdown of its physicochemical properties, causally-driven synthetic protocols, and downstream applications, ensuring that researchers can reproduce these workflows with high fidelity and analytical confidence.

Chemical Identity & Physicochemical Profiling

1-(4-Butoxyphenyl)propan-2-one belongs to the class of para-alkoxy substituted phenylacetones. The presence of the electron-donating butoxy ether tail at the para position significantly alters the electron density of the aromatic ring, impacting both its upstream synthesis (by stabilizing benzylic intermediates) and its downstream pharmacological profile (by increasing lipophilicity and receptor binding affinity).

Quantitative Chemical Properties

To establish a baseline for analytical verification, the fundamental properties of the target molecule are summarized below [1]:

| Property | Value | Analytical Significance |

| IUPAC Name | 1-(4-butoxyphenyl)propan-2-one | Standardized nomenclature for regulatory filing. |

| Chemical Formula | C₁₃H₁₈O₂ | Dictates isotopic distribution in MS. |

| Molar Mass | 206.28 g/mol | Required for stoichiometric calculations. |

| Exact Mass | 206.1306 Da | Target for High-Resolution Mass Spectrometry (HRMS). |

| Rotatable Bonds | 6 | Indicates high conformational flexibility in the ether tail. |

| Heavy Atom Count | 15 | Structural complexity metric. |

Synthetic Methodologies: Strategic Pathway Design

The synthesis of 1-(4-butoxyphenyl)propan-2-one can be approached via two primary strategic pathways. The selection of the pathway depends on the availability of starting materials and the desired scale of production.

Fig 1. Divergent synthetic routes to 1-(4-Butoxyphenyl)propan-2-one.

Pathway A: Henry Condensation & Iron-Catalyzed Reduction

This is the classical and most reliable route, adapted from the foundational work of Gairaud & Lappin [2] and Hass et al. [3]. It involves the Knoevenagel-type condensation of 4-butoxybenzaldehyde with nitroethane, followed by the reduction of the resulting nitroalkene.

Pathway B: Wacker Oxidation

For laboratories equipped with pressurized oxygen and palladium catalysts, the Wacker oxidation of 1-allyl-4-butoxybenzene offers a highly atom-economical route [4]. The regioselectivity (Markovnikov addition) is driven by the electron-donating para-butoxy group, which stabilizes the partial positive charge at the benzylic position during palladation, heavily favoring the formation of the methyl ketone over the aldehyde.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols for Pathway A are designed with built-in causality and self-validation mechanisms. Do not deviate from the solvent systems, as they serve specific thermodynamic and kinetic purposes [5].

Protocol 1: Synthesis of 1-(4-Butoxyphenyl)-2-nitropropene

-

Objective: Form the conjugated nitroalkene intermediate.

-

Causality of Reagents: We utilize ammonium acetate in glacial acetic acid rather than a strong base (like NaOH). A strong base would trigger the Cannizzaro reaction (disproportionation of the aldehyde) or uncontrolled aldol polymerization. Acetic acid provides the necessary protic environment to dehydrate the intermediate β -nitro alcohol into the stable, conjugated nitropropene.

-

Step-by-Step:

-

Charge a round-bottom flask with 4-butoxybenzaldehyde (1.0 eq) and nitroethane (1.5 eq).

-

Add ammonium acetate (0.4 eq) dissolved in glacial acetic acid (3 volumes).

-

Reflux the mixture at 105°C for 4-6 hours under a nitrogen atmosphere.

-

Self-Validation Check: Monitor via TLC (Hexane:EtOAc 8:2). The product is highly UV-active and will manifest as a deep yellow/orange spot due to the extended π -conjugation. The disappearance of the aldehyde spot confirms completion.

-

Cool the mixture to induce crystallization. Filter and wash with cold methanol to remove unreacted nitroethane and acetic acid.

-

Protocol 2: Reduction to 1-(4-Butoxyphenyl)propan-2-one

-

Objective: Selectively reduce the nitroalkene to the ketone without over-reducing to the amine or alcohol.

-

Causality of Reagents: We employ a biphasic Iron/HCl system (Toluene/Water). Why biphasic? As the nitropropene is reduced to the oxime and subsequently hydrolyzed to the ketone, the non-polar ketone product immediately partitions into the organic toluene layer. This physically isolates the product from the aqueous acidic reducing environment, acting as a thermodynamic trap that completely halts over-reduction to the alcohol.

-

Step-by-Step:

-

Suspend iron powder (4.0 eq) in water and heat to 80°C. Add a catalytic amount of FeCl₃.

-

Dissolve the 1-(4-butoxyphenyl)-2-nitropropene (1.0 eq) in toluene and add it to the aqueous suspension.

-

Add concentrated HCl dropwise over 2 hours while maintaining vigorous mechanical stirring (essential for biphasic interface contact).

-

Self-Validation Check: The deep yellow color of the organic layer will gradually fade to a pale yellow/colorless state, indicating the destruction of the conjugated nitroalkene system.

-

Separate the organic layer, wash with saturated NaHCO₃ (to neutralize residual acid), and concentrate under reduced pressure.

-

Analytical Characterization Expectations

To verify the success of the synthesis, compare your spectroscopic data against these calculated benchmarks for 1-(4-butoxyphenyl)propan-2-one:

| Analytical Technique | Expected Signals & Causality |

| ¹H NMR (CDCl₃, 400 MHz) | δ 0.97 (t, 3H): Terminal methyl of the butoxy group. δ 2.14 (s, 3H): Methyl group adjacent to the ketone carbonyl. δ 3.62 (s, 2H): Benzylic protons (shifted downfield by the adjacent carbonyl). δ 3.95 (t, 2H): Methylene protons adjacent to the ether oxygen. δ 6.85 (d, 2H) & 7.10 (d, 2H): Classic para-substituted aromatic AB spin system. |

| FT-IR (ATR) | ~1715 cm⁻¹: Strong, sharp peak confirming the C=O stretch of the ketone.~1245 cm⁻¹: Strong C-O-C asymmetric stretch of the alkyl-aryl ether.Absence of 1520/1350 cm⁻¹: Confirms complete reduction of the NO₂ group. |

| EI-MS (70 eV) | m/z 206: Molecular ion [M]⁺.m/z 163: Loss of the acetyl radical [M - CH₃CO]⁺.m/z 107: Formation of the para-hydroxybenzyl (tropylium) ion after cleavage of the butyl chain. |

Downstream Applications: Reductive Amination

The primary utility of 1-(4-butoxyphenyl)propan-2-one in drug development is its role as a precursor for substituted phenethylamines and amphetamine derivatives via reductive amination [5]. The para-butoxy group significantly enhances the lipophilicity of the resulting amine, allowing for targeted blood-brain barrier (BBB) penetration studies or specific binding to monoamine transporters.

Fig 2. Reductive amination workflow for downstream API development.

By carefully controlling the primary amine used in the condensation step (e.g., methylamine, ethylamine, or complex chiral amines), researchers can generate a vast library of biologically active ligands for structure-activity relationship (SAR) profiling.

References

-

Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of ω -Nitrostyrenes. Journal of Organic Chemistry, 18(1), 1-3. Retrieved from[Link]

-

Hass, H. B., Susie, A. G., & Heider, R. L. (1950). Synthesis of Phenylacetones. Journal of Organic Chemistry, 15(1), 8-14. Retrieved from[Link]

-

Tsuji, J. (1980). Organic Synthesis with Palladium Compounds. Springer Berlin, Heidelberg. Retrieved from[Link]

- US Patent 4,000,197A. (1976). Asymmetric synthesis of phenylisopropylamines. Google Patents.

Technical Whitepaper: 1-(4-Butoxyphenyl)propan-2-one – Synthesis, Properties, and Applications in Drug Development

Executive Summary

As a Senior Application Scientist, I frequently encounter chemical intermediates that, despite lacking a universally circulated Chemical Abstracts Service (CAS) Registry Number in generic catalogs, serve as critical linchpins in advanced synthetic workflows. 1-(4-Butoxyphenyl)propan-2-one (commonly referred to as p-butoxyphenylacetone or 4-butoxy-P2P) is one such molecule. While its methoxy counterpart (CAS 122-84-9) is widely indexed, the butoxy derivative is typically synthesized de novo for specialized applications.

This whitepaper provides an authoritative, in-depth guide to the structural properties, self-validating synthesis protocols, and downstream applications of 1-(4-butoxyphenyl)propan-2-one. By understanding the mechanistic causality behind its reactivity, researchers can effectively leverage this compound in the development of phenethylamine-based active pharmaceutical ingredients (APIs) and complex quaternary ammonium salts.

Chemical Identity & Physicochemical Profiling

Understanding the fundamental physicochemical properties of 1-(4-butoxyphenyl)propan-2-one is essential for optimizing reaction conditions and analytical tracking. The extended aliphatic butoxy chain increases the molecule's lipophilicity compared to lower alkoxy analogs, which significantly alters its partition coefficient (LogP) and behavior during liquid-liquid extractions.

Table 1: Physicochemical Properties & Identification

| Property | Value / Description |

| IUPAC Name | 1-(4-butoxyphenyl)propan-2-one |

| Common Synonyms | p-butoxyphenylacetone; 4-butoxybenzyl methyl ketone |

| Molecular Formula | C13H18O2[1] |

| Molecular Weight | 206.28 g/mol |

| Exact Mass | 206.13068 Da |

| CAS Registry Number | Unassigned / Proprietary (Classified under generic P2P ethers) |

| Physical State | Pale yellow to colorless viscous liquid (at standard conditions) |

To ensure analytical trustworthiness during synthesis, nuclear magnetic resonance (NMR) is the gold standard for structural validation.

Table 2: Expected ¹H-NMR Spectral Profile (CDCl₃, 400 MHz)

| Shift (ppm) | Multiplicity | Integration | Structural Assignment |

| 0.98 | Triplet (t) | 3H | Terminal -CH₃ (butoxy chain) |

| 1.50 | Sextet (h) | 2H | -CH₂- (aliphatic butoxy chain) |

| 1.75 | Quintet (p) | 2H | -CH₂- (aliphatic butoxy chain) |

| 2.15 | Singlet (s) | 3H | -C(=O)CH₃ (acetyl methyl group) |

| 3.65 | Singlet (s) | 2H | Ar-CH₂-C(=O) (benzylic protons) |

| 3.95 | Triplet (t) | 2H | -O-CH₂- (ether linkage) |

| 6.85 | Doublet (d) | 2H | Aromatic protons (ortho to butoxy) |

| 7.10 | Doublet (d) | 2H | Aromatic protons (meta to butoxy) |

Mechanistic Synthesis Pathways

The synthesis of 1-(4-butoxyphenyl)propan-2-one typically proceeds via one of two primary pathways, depending on the availability of starting materials.

-

Williamson Etherification: The direct alkylation of 4-hydroxyphenylacetone.

-

Henry Reaction (Nitroaldol): The condensation of 4-butoxybenzaldehyde with nitroethane, followed by reduction and hydrolysis.

Figure 1: Divergent synthetic pathways for 1-(4-Butoxyphenyl)propan-2-one.

Applications in Drug Development & Biomass Research

In pharmaceutical development, para-alkoxy phenylacetones are privileged scaffolds. Specifically, 1-(4-butoxyphenyl)propan-2-one is utilized as a direct precursor in the synthesis of quaternary ammonium salts of deltahydrocarbyoxyphenyl gamma-hydroxy amines, which exhibit potent buffering and trace-metal chelating properties[2].

Beyond medicinal chemistry, this compound and its derivatives are monitored in environmental and biomass research. For instance, 4-butoxyphenylacetone has been identified as a significant degradation product in studies evaluating selective lignin and polysaccharide removal, serving as an analytical marker for extensive ligninolysis[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be more than a recipe; it must be a self-validating system containing In-Process Controls (IPCs) that confirm success at each stage.

Protocol A: Synthesis via Williamson Etherification

Causality & Design: Potassium carbonate (K₂CO₃) is selected as the base because its mild nature selectively deprotonates the phenolic OH (pKa ~10) without significantly enolizing the ketone (pKa ~19). This prevents unwanted self-condensation (aldol reactions). DMF is used as a polar aprotic solvent to accelerate the Sₙ2 substitution.

Step-by-Step Workflow:

-

Initiation: Dissolve 1.0 eq of 4-hydroxyphenylacetone in anhydrous DMF under an inert nitrogen atmosphere.

-

Deprotonation: Add 1.5 eq of anhydrous K₂CO₃. Stir at room temperature for 30 minutes to ensure complete phenoxide formation.

-

Alkylation: Dropwise add 1.2 eq of 1-bromobutane. Elevate the temperature to 60°C and stir for 4 hours.

-

IPC (Self-Validation): Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (8:2). The reaction is complete when the highly polar phenol spot (lower Rf) completely disappears, replaced by the less polar ether product (higher Rf).

-

Workup & Chemical Validation: Quench with distilled water and extract with Ethyl Acetate. Wash the organic layer with 5% NaOH (aq). Validation Check: This NaOH wash removes any unreacted phenol into the aqueous layer. If the final organic layer shows phenol contamination via GC-MS, the NaOH wash was insufficient. Dry over MgSO₄ and concentrate in vacuo.

Protocol B: Reductive Amination for API Precursors

Causality & Design: Converting the ketone to a secondary amine requires imine formation, which occurs optimally at pH 5-6. Sodium cyanoborohydride (NaBH₃CN) is chosen over Sodium borohydride (NaBH₄) because NaBH₃CN is stable in mildly acidic conditions and selectively reduces the protonated iminium ion without reducing the starting ketone.

Figure 2: Reductive amination workflow for API precursor generation.

Step-by-Step Workflow:

-

Imine Formation: Dissolve 1-(4-butoxyphenyl)propan-2-one (1.0 eq) in anhydrous methanol. Add methylamine hydrochloride (1.5 eq) and adjust the pH to 5.5 using glacial acetic acid. Stir for 2 hours.

-

Reduction: Cool the mixture to 0°C. Slowly add NaBH₃CN (1.2 eq) in portions. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Acid-Base Extraction (Self-Validation): Evaporate the methanol. Dissolve the residue in DCM and extract with 1M HCl. Validation Check: The target amine product becomes protonated and moves to the aqueous layer, leaving unreacted ketone in the DCM. Discard the DCM. Basify the aqueous layer to pH 12 using 2M NaOH, and extract with fresh DCM. This chemically guarantees that only the basic amine product is isolated.

References

-

[2] Title: US2771469A - Quaternary ammonium salts of deltahydrocarbyoxyphenyl gamma-hydroxy amines Source: Google Patents URL:

-

[3] Title: Selective lignin and polysaccharide removal in... : Environmental ... Source: Ovid URL:

-

[1] Title: Phenylpropanes | Fisher Scientific Source: Fisher Scientific URL:

Sources

An In-Depth Technical Guide to the Forensic Analysis of 1-(4-butoxyphenyl)propan-2-one and its Structural Analogs

Introduction

1-(4-butoxyphenyl)propan-2-one, a derivative of phenyl-2-propanone (P2P), and its structural analogs represent a significant challenge in the field of forensic chemistry.[1] While possessing legitimate industrial applications, these compounds are primarily encountered as "designer" precursors in the clandestine synthesis of amphetamine-type stimulants (ATS).[2][3] Their structures are subtly altered from controlled chemical precursors to circumvent international regulations, creating a moving target for law enforcement and regulatory agencies.[2]

This technical guide provides a comprehensive framework for the identification, characterization, and forensic intelligence gathering related to 1-(4-butoxyphenyl)propan-2-one and its analogs. Moving beyond simple identification, this document is designed for researchers, forensic scientists, and drug development professionals, offering in-depth, validated methodologies and explaining the causal logic behind experimental choices. The focus is not on synthesis, but on the robust analytical techniques required to detect these compounds, elucidate their structures, and understand their place in the illicit drug manufacturing landscape. By establishing a clear analytical picture, we can provide actionable intelligence and support the global effort to combat the proliferation of illicit drugs.

Section 1: The Chemical Landscape of Alkoxy-Substituted Phenylacetones

The core structure of interest is phenyl-2-propanone (P2P), a well-known precursor for amphetamine and methamphetamine.[1] The structural analogs discussed herein are characterized by the addition of an alkoxy group (e.g., methoxy, ethoxy, butoxy) to the phenyl ring, typically at the para (4) position. This modification is a deliberate attempt by clandestine chemists to use uncontrolled starting materials.[4]

The general structure is a phenyl ring attached to a propan-2-one group, with an alkoxy substituent on the ring. The length and position of this alkoxy chain can vary, creating a wide array of analogs that require definitive characterization.

Table 1: Common Alkoxy-Phenylpropan-2-one Analogs and Key Properties

| Compound Name | Abbreviation | Chemical Formula | Molecular Weight ( g/mol ) | Common Illicit Product |

| 1-(4-methoxyphenyl)propan-2-one | PMPA | C10H12O2 | 164.20 | para-Methoxyamphetamine (PMA) |

| 1-(4-ethoxyphenyl)propan-2-one | EPPA | C11H14O2 | 178.23 | para-Ethoxyamphetamine |

| 1-(4-butoxyphenyl)propan-2-one | BOPP | C13H18O2 | 206.28 | para-Butoxyamphetamine |

| 1-(3,4-dimethoxyphenyl)propan-2-one | DMPPA | C11H14O3 | 194.23 | 3,4-Dimethoxyamphetamine (DMA) |

Data compiled from various chemical databases and forensic literature.[5][6]

Understanding this chemical landscape is the first step. The presence of the ether linkage and the alkyl chain significantly influences the fragmentation patterns in mass spectrometry and the chemical shifts in NMR spectroscopy, providing the unique signatures we rely on for identification.

Section 2: Core Analytical Methodologies for Identification & Quantification

A multi-technique approach is essential for the unambiguous identification of these compounds, in line with recommendations from bodies like the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG).[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is the cornerstone of forensic drug analysis due to its high separation efficiency and the definitive structural information provided by mass spectrometry.[8][9] For phenylacetone analogs, the choice of a low-to-mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is critical. This stationary phase provides excellent resolution for these types of aromatic compounds, separating them from potential synthesis byproducts and cutting agents.[9]

Detailed Protocol: GC-MS Analysis

-

Sample Preparation:

-

Grind solid samples into a fine powder.

-

Dissolve approximately 1-2 mg of the sample in 1 mL of methanol or ethyl acetate.

-

Vortex for 2 minutes, then centrifuge to pellet any insoluble materials.

-

Transfer the clear supernatant to a GC vial for analysis.[8]

-

-

Instrumentation & Parameters:

-

GC System: Agilent 7890 GC (or equivalent).

-

Injector: Split/Splitless, operated in split mode (e.g., 20:1) at 250°C to prevent column overload.[10]

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp at 15°C/min to 300°C and hold for 5 minutes.

-

MS System: Agilent 5977B MSD (or equivalent).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Transfer Line Temperature: 280°C.

-

-

Data Interpretation:

-

The primary fragmentation pathway for these molecules is typically a benzylic cleavage. For 1-(4-butoxyphenyl)propan-2-one, a prominent fragment ion would be expected at m/z 149, corresponding to the 4-butoxybenzyl cation [CH2C6H4OC4H9]+. The loss of the acetyl group is another key indicator.

-

Comparison of the obtained spectrum against a validated reference library (such as NIST, Wiley, or SWGDRUG libraries) is mandatory for identification.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: While GC-MS is excellent for known compounds, NMR is the gold standard for the definitive structural elucidation of new or unexpected "designer" analogs.[12] It provides unambiguous information about the carbon-hydrogen framework of a molecule. For forensic purposes, ¹H and ¹³C NMR are essential.

Detailed Protocol: NMR Analysis

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified sample in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation & Parameters:

-

Spectrometer: Bruker Avance III 400 MHz (or equivalent).

-

¹H NMR: Acquire 16-32 scans with a spectral width of 16 ppm and a relaxation delay of 2 seconds.

-

¹³C NMR: Acquire 1024-2048 scans with proton decoupling, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.

-

-

Data Interpretation (Expected Signals for 1-(4-butoxyphenyl)propan-2-one):

-

¹H NMR:

-

A triplet around 0.9-1.0 ppm (3H) for the terminal methyl group of the butoxy chain.

-

Two multiplets between 1.4-1.8 ppm (4H) for the two internal methylene groups of the butoxy chain.

-

A triplet around 3.9-4.0 ppm (2H) for the methylene group attached to the ether oxygen (-O-CH2-).

-

A singlet around 2.1 ppm (3H) for the methyl ketone protons (-CO-CH3).

-

A singlet around 3.6 ppm (2H) for the benzylic protons (-Ar-CH2-CO-).

-

Two doublets in the aromatic region (6.8-7.2 ppm, 4H total) characteristic of a 1,4-disubstituted benzene ring.

-

-

¹³C NMR:

-

Signals in the aliphatic region (~14, 19, 31 ppm) for the butoxy chain carbons.

-

A signal around 68 ppm for the -O-CH2- carbon.

-

Signals for the ketone methyl (~29 ppm), benzylic methylene (~45 ppm), and carbonyl carbon (~206 ppm).

-

Four signals in the aromatic region (~115-160 ppm).

-

-

This detailed spectral assignment allows for the unequivocal identification of the compound's structure, including the specific isomer and the length of the alkoxy chain.[13][14]

Section 3: Mechanistic Insights & Impurity Profiling

Trustworthiness: Understanding the synthetic route used to produce a substance provides powerful forensic intelligence. The impurities and byproducts of a chemical reaction act as a "chemical fingerprint," which can be used to link different seizures or identify the specific chemical process used.[2][15][16]

The most common method to convert phenyl-2-propanones into amphetamines is the Leuckart reaction .[17][18] This is a one-pot reductive amination process that uses formamide or ammonium formate as both the nitrogen source and the reducing agent.[17][18]

Key Forensic Markers of the Leuckart Reaction:

-

N-formyl intermediates: The reaction proceeds via an N-formylamphetamine intermediate. Its detection is a strong indicator of the Leuckart route.[16]

-

Pyrimidines: Side reactions can lead to the formation of substituted pyrimidines, such as 4-methyl-5-phenylpyrimidine, which are highly specific markers.[16]

-

Dimeric impurities: Compounds like N,N-di(β-phenylisopropyl)amine can form and are characteristic of this synthesis.[16]

The presence of these specific impurities, identified via GC-MS, can strongly suggest the synthetic pathway employed, providing crucial intelligence for law enforcement.[15][19]

Diagram: Generalized Leuckart Synthesis Workflow

Caption: Workflow of Leuckart synthesis and resulting products for forensic analysis.

Section 4: Protocol Validation & Self-Validating Systems

Authoritative Grounding: For analytical results to be admissible and trustworthy, the methods used must be rigorously validated.[20][21] International guidelines, such as those from SWGTOX (Scientific Working Group for Forensic Toxicology), provide a framework for this process.[11][20] A self-validating system incorporates ongoing checks to ensure the method remains fit for purpose.

Key Validation Parameters:

| Parameter | Description | Acceptance Criteria (Example) |

| Selectivity | The ability to differentiate the analyte from other substances in the sample. | No interfering peaks at the retention time of the analyte in blank matrix samples. |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-noise ratio > 3. |

| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be accurately and precisely quantified. | Signal-to-noise ratio > 10; precision within ±20%. |

| Accuracy (Bias) | The closeness of the measured value to the true value. | Measured concentration within ±15% of the certified reference material value. |

| Precision | The degree of agreement among a series of measurements. | Relative Standard Deviation (RSD) < 15%. |

| Calibration Model | The relationship between instrument response and analyte concentration. | Linear regression with a coefficient of determination (r²) > 0.99. |

This table is based on common standards in forensic toxicology.[11][20]

Diagram: Analytical Method Validation Workflow

Caption: A streamlined workflow for the validation of a new analytical method.

By embedding quality controls, running certified reference materials with each batch, and regularly verifying instrument performance, the analytical workflow becomes a self-validating system, ensuring the highest level of scientific integrity for every result reported.

Conclusion

The emergence of 1-(4-butoxyphenyl)propan-2-one and its structural analogs highlights the adaptive nature of the illicit drug trade. Clandestine chemists continuously modify precursor molecules to evade legal controls, demanding an equally adaptive response from the scientific and law enforcement communities. A reactive approach of simply identifying new compounds is insufficient.

A proactive strategy, grounded in the robust analytical methodologies detailed in this guide, is paramount. By leveraging the combined power of GC-MS for screening and impurity profiling, and NMR for definitive structural elucidation, forensic laboratories can confidently identify known and novel precursors. Furthermore, by meticulously analyzing the chemical fingerprints left behind by the synthesis process, we can generate actionable intelligence to map manufacturing trends and trafficking networks. The principles of rigorous method validation ensure that this intelligence is built on a foundation of unimpeachable scientific data. This comprehensive, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) based approach empowers the forensic community to stay ahead of the curve in the ongoing effort to safeguard public health and safety.

References

-

The analysis of substituted cathinones. Part 2: an investigation into the phenylacetone based isomers of 4-methylmethcathinone and N-ethylcathinone. PubMed. Available at: [Link]

-

Update of Standard Practices for New Method Validation in Forensic Toxicology. PubMed. Available at: [Link]

-

Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. PMC. Available at: [Link]

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. Available at: [Link]

-

Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI. Available at: [Link]

-

Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. United Nations Office on Drugs and Crime. Available at: [Link]

-

Analysis of potential phenylacetone precursors (ethyl 3-oxo-2-phenylbutyrate, methyl 3-oxo-4-phenylbutyrate, and ethyl 3-oxo-4-phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. PubMed. Available at: [Link]

-

Impurity profiling of methamphetamine synthesised from α-phenylacetoacetonitrile (APAAN). Wiley Online Library. Available at: [Link]

-

CLANDESTINE DRUG LABORATORY REMEDIATION GUIDELINES. Department of Industry Science and Resources. Available at: [Link]

-

Simplified Leuckart reaction of the marker P1P identified in BMK... ResearchGate. Available at: [Link]

-

Amphetamine Impurity Profiling Study. Scribd. Available at: [Link]

-

Forensic analysis of P2P derived amphetamine synthesis impurities: Identification and characterization of indene by-products. ResearchGate. Available at: [Link]

-

2-Propanone, 1-(4-methoxyphenyl)-. NIST WebBook. Available at: [Link]

-

Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate. Available at: [Link]

-

The Leuckart Reaction. Semantic Scholar. Available at: [Link]

-

PART III B Methods of Analysis/Drug Identification. SWGDRUG.org. Available at: [Link]

-

Phenylacetone. Wikipedia. Available at: [Link]

-

Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations. Virginia Commonwealth University. Available at: [Link]

-

A review of the newly identified impurity profiles in methamphetamine seizures. PMC. Available at: [Link]

-

Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. PubMed. Available at: [Link]

-

Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. PMC. Available at: [Link]

-

Leuckart reaction. ResearchGate. Available at: [Link]

-

Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. Agilent. Available at: [Link]

-

Chapter 8: The Analysis of Amphetamines, Ring-substituted Amphetamines and Related Compounds. Royal Society of Chemistry. Available at: [Link]

-

Validation of a GC/MS method for the determination of alkaline drugs in whole blood. Marshall University. Available at: [Link]

-

13C NMR spectra of para-substituted methoxybenzenes and phenols in the solid state. ResearchGate. Available at: [Link]

-

Showing Compound 1-(4-Methoxyphenyl)-2-propanone (FDB010873). FooDB. Available at: [Link]

-

15N NMR spectroscopy of labeled alkoxyamines. 15N-labeled model compounds for nitroxide-trapping studies in free-radical (Co)polymerization. PubMed. Available at: [Link]

-

Forensic analysis of P2P derived amphetamine synthesis impurities: identification and characterization of indene by-products. Semantic Scholar. Available at: [Link]

-

Leuckart reaction. Wikipedia. Available at: [Link]

-

SWGDRUG Home Page. SWGDRUG.org. Available at: [Link]

-

Forensic Drug Identification by Gas Chromatography – Infrared Spectroscopy. Office of Justice Programs. Available at: [Link]

Sources

- 1. Phenylacetone - Wikipedia [en.wikipedia.org]

- 2. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of potential phenylacetone precursors (ethyl 3-oxo-2-phenylbutyrate, methyl 3-oxo-4-phenylbutyrate, and ethyl 3-oxo-4-phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Propanone, 1-(4-methoxyphenyl)- [webbook.nist.gov]

- 6. Showing Compound 1-(4-Methoxyphenyl)-2-propanone (FDB010873) - FooDB [foodb.ca]

- 7. swgdrug.org [swgdrug.org]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples [mdpi.com]

- 10. agilent.com [agilent.com]

- 11. marshall.edu [marshall.edu]

- 12. The analysis of substituted cathinones. Part 2: an investigation into the phenylacetone based isomers of 4-methylmethcathinone and N-ethylcathinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 15N NMR spectroscopy of labeled alkoxyamines. 15N-labeled model compounds for nitroxide-trapping studies in free-radical (Co)polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. books.rsc.org [books.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. Update of Standard Practices for New Method Validation in Forensic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

An In-depth Technical Guide to 1-(4-butoxyphenyl)propan-2-one: Synthesis, Properties, and Potential Applications

Introduction

1-(4-butoxyphenyl)propan-2-one is a member of the diverse class of organic compounds known as phenylpropanoids. These molecules, characterized by a C6-C3 skeleton, are of significant interest to the scientific community due to their wide range of biological activities and applications in various industries, including pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of a proposed synthetic route for 1-(4-butoxyphenyl)propan-2-one, its predicted physicochemical and spectroscopic properties based on structurally similar analogues, and a discussion of its potential applications in drug development and other research areas. As there is limited specific literature on this particular molecule, this guide is intended to be a prospective analysis based on established chemical principles and data from related compounds.

Proposed Synthetic Pathway

The synthesis of 1-(4-butoxyphenyl)propan-2-one can be logically approached in a two-step process, commencing with the preparation of the key intermediate, 4-butoxyphenol, followed by the introduction of the propan-2-one side chain.

Step 1: Synthesis of 4-Butoxyphenol via Williamson Ether Synthesis

The initial step involves the synthesis of 4-butoxyphenol from hydroquinone and a suitable butylating agent, such as 1-bromobutane. The Williamson ether synthesis is a well-established and reliable method for this transformation.[3] To favor mono-alkylation and minimize the formation of the 1,4-dibutoxybenzene byproduct, it is crucial to use an excess of hydroquinone relative to the alkylating agent.

Experimental Protocol: Williamson Ether Synthesis of 4-Butoxyphenol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroquinone (1.2 equivalents) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Base Addition: Add a slight excess of a suitable base, such as potassium carbonate (1.5 equivalents), to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of one of the phenolic hydroxyl groups.

-

Alkylating Agent Addition: Slowly add 1-bromobutane (1.0 equivalent) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with 1 M sodium hydroxide solution to remove any unreacted hydroquinone, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 4-butoxyphenol by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Caption: Williamson Ether Synthesis of 4-Butoxyphenol.

Step 2: Synthesis of 1-(4-butoxyphenyl)propan-2-one

With 4-butoxyphenol in hand, the propan-2-one moiety can be introduced via an O-alkylation reaction with chloroacetone. This reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion of 4-butoxyphenol attacks the electrophilic carbon of chloroacetone.

Experimental Protocol: O-Alkylation of 4-Butoxyphenol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the purified 4-butoxyphenol (1.0 equivalent) in a suitable polar aprotic solvent like acetone or acetonitrile.

-

Base Addition: Add a slight excess of a base such as potassium carbonate (1.5 equivalents) to the solution and stir for 30 minutes at room temperature.

-

Reagent Addition: Add chloroacetone (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction by TLC.

-

Work-up: After completion, cool the reaction mixture and filter to remove the inorganic salts.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 1-(4-butoxyphenyl)propan-2-one by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.

Caption: Synthesis of 1-(4-butoxyphenyl)propan-2-one.

Predicted Physicochemical and Spectroscopic Properties

The physicochemical and spectroscopic properties of 1-(4-butoxyphenyl)propan-2-one can be predicted by analogy to structurally related compounds such as 1-(4-methoxyphenyl)propan-2-one and 1-(4-butoxyphenyl)ethanone.[4][5]

Table 1: Predicted Physicochemical Properties of 1-(4-butoxyphenyl)propan-2-one

| Property | Predicted Value |

| Molecular Formula | C13H18O2 |

| Molecular Weight | 206.28 g/mol |

| Appearance | Colorless to pale yellow oil or low melting solid |

| Boiling Point | ~280-300 °C at 760 mmHg |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane). Insoluble in water. |

Table 2: Predicted Spectroscopic Data for 1-(4-butoxyphenyl)propan-2-one

| Spectroscopy | Predicted Chemical Shifts / Peaks |

| ¹H NMR | δ ~ 0.9 (t, 3H, -CH3), ~1.5 (sext, 2H, -CH2-), ~1.7 (quint, 2H, -CH2-), ~2.1 (s, 3H, -COCH3), ~3.9 (t, 2H, -OCH2-), ~4.5 (s, 2H, Ar-CH2-CO), ~6.8 (d, 2H, Ar-H), ~7.1 (d, 2H, Ar-H) |

| ¹³C NMR | δ ~ 14.0, 19.3, 31.3, 30.0, 67.8, 75.0, 114.8, 130.5, 129.5, 158.0, 207.0 |

| IR (cm⁻¹) | ~2960-2870 (C-H stretch, alkyl), ~1715 (C=O stretch, ketone), ~1610, 1510 (C=C stretch, aromatic), ~1245 (C-O stretch, ether) |

| Mass Spec (m/z) | M+ at 206.13, fragmentation peaks at 163, 149, 121, 107, 93 |

Potential Biological Activities and Applications

Phenylpropanoids and their derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[1][2] The structural features of 1-(4-butoxyphenyl)propan-2-one, specifically the butoxy-substituted phenyl ring and the propanone side chain, suggest that it may possess similar pharmacological properties.

-

Antimicrobial Activity: The lipophilic butoxy group may enhance the compound's ability to penetrate microbial cell membranes, potentially leading to antimicrobial activity against a range of bacteria and fungi.

-

Anti-inflammatory and Analgesic Potential: Many phenylpropanoid derivatives are known to modulate inflammatory pathways. The core structure of 1-(4-butoxyphenyl)propan-2-one could potentially interact with enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are key targets in the development of anti-inflammatory and analgesic drugs.

-

Antioxidant Properties: The phenolic ether moiety may confer antioxidant properties by scavenging free radicals, which could be beneficial in conditions associated with oxidative stress.

-

Intermediate in Drug Synthesis: This molecule could serve as a valuable building block for the synthesis of more complex pharmaceutical compounds. The ketone functionality allows for a variety of chemical transformations to introduce further diversity and target specific biological pathways.

Conclusion

This technical guide has outlined a plausible and efficient synthetic route for 1-(4-butoxyphenyl)propan-2-one, a compound with potential applications in medicinal chemistry and drug discovery. By leveraging well-established synthetic methodologies and drawing comparisons with structurally related analogues, we have predicted its key physicochemical and spectroscopic properties. The discussion of its potential biological activities, based on the known pharmacology of the broader phenylpropanoid class, provides a rationale for its further investigation as a potential therapeutic agent or a versatile synthetic intermediate. This guide serves as a foundational resource for researchers interested in exploring the chemistry and biological potential of this and related compounds.

References

-

Neelam, Khatkar, A., & Sharma, K. K. (2020). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical Reviews in Food Science and Nutrition, 60(16), 2655-2675. [Link]

-

Korkina, L. G. (2007). Phenylpropanoids as naturally occurring antioxidants: from plant defense to human health. Cellular and Molecular Biology, 53(1), 15-25. [Link]

-

Reichling, J., Merkel, B., & Hofmeister, P. (1991). Studies on the biological activities of rare phenylpropanoids of the genus Pimpinella. Journal of Natural Products, 54(5), 1416-1418. [Link]

-

Organic Chemistry Portal. (n.d.). Darzens Reaction. Retrieved from [Link]

-

Wikipedia. (2023, October 27). Darzens reaction. In Wikipedia. [Link]

-

Master Organic Chemistry. (2023, March 10). Darzens Condensation. [Link]

-

ResearchGate. (n.d.). Course of the conversion of acetophenone () to (R)-1-phenylethanol ()... [Link]

-

Royal Society of Chemistry. (n.d.). Simple phenylpropanoids: recent advances in biological activities, biosynthetic pathways, and microbial production. [Link]

-

UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Darzens condensation. [Link]

-

Royal Society of Chemistry. (n.d.). 2.2.1 Synthesis of 1-substituted phenoxypropan-2-one (3a-3m).10 A mixture of phenol 2, KI (0.1 mol equiv) and anhydrous K2CO3 (1. [Link]

-

PubMed. (2000). Conversion of 4-hydroxyacetophenone into 4-phenyl acetate by a flavin adenine dinucleotide-containing Baeyer-Villiger-type monooxygenase. [Link]

-

Science of Synthesis. (n.d.). Product Class 8: Aryl Ketones. [Link]

-

PubMed. (2019). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). (2-Pyridyl)acetone-Promoted Cu-Catalyzed O-Arylation of Phenols with Aryl Iodides, Bromides, and Chlorides. [Link]

-

ResearchGate. (2017). How to prepare 3-phenyl-2-propenenitrile from acetophenone? [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-[4-(2-phenylethoxy)phenyl]propan-2-one. [Link]

-

Organic Syntheses. (n.d.). 1-(4-Bromophenyl)ethanone oxime (1). [Link]

-

Brainly.in. (2016). conversion acetophenon to 2 phenyl 2 butanol. [Link]

- Google Patents. (n.d.). EP0038480A1 - Process for the preparation of 1-(4-hydroxyphenyl)

-

Beilstein Journals. (2017). Transition-metal-catalyzed synthesis of phenols and aryl thiols. [Link]

-

ResearchGate. (n.d.). Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols. [Link]

-

Molport. (n.d.). 1-[4-(tert-butoxy)phenyl]propan-1-one. [Link]

-

PubChemLite. (n.d.). 1-(4-butoxyphenyl)ethanone (C12H16O2). [Link]

-

Chemistry Stack Exchange. (2015). Synthesis of phenoxyacetone from phenol. [Link]

-

Filo. (2025). Convert phenyl ketone to n-propyl benzene. [Link]

-

NextSDS. (n.d.). 1-(4-ethoxyphenyl)propan-2-one. [Link]

-

PubChem. (n.d.). Ethanone, 1-(4-butoxyphenyl)-. [Link]

-

Vaia. (n.d.). Reaction of phenol with acetone in the presence of an acid catalyst gives a compound known as bisphenol A... [Link]

-

The Hartwig Group. (n.d.). Palladium-Catalyzed Synthesis of Aryl Ketones by Coupling of Aryl Bromides with an Acyl Anion Equivalent. [Link]

- Google Patents. (n.d.). WO2002083612A1 - Process for producing (s)-1-(4-phenoxyphenoxy)-2-propanol.

-

MDPI. (n.d.). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones... [Link]

-

PubMed. (n.d.). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. [Link]

-

ResearchGate. (n.d.). buten- 2- one (Product A) and 1, 5- bis (4'- methoxyphenyl). [Link]

-

Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. [Link]

-

Cell. (2022). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. [Link]

-

PubChem. (n.d.). 1-(4-Methoxyphenyl)propan-2-ol. [Link]

-

NIST WebBook. (n.d.). 1-Propanone, 1-(4-methoxyphenyl)-. [Link]

Sources

- 1. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. 1-(4-Methoxyphenyl)propan-2-one | LGC Standards [lgcstandards.com]

- 5. Ethanone, 1-(4-butoxyphenyl)- | C12H16O2 | CID 79814 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Emergence of a Versatile Ketone: A Technical Guide to the Synthesis and Implied History of 1-(4-butoxyphenyl)propan-2-one

Abstract

This technical guide provides a comprehensive overview of 1-(4-butoxyphenyl)propan-2-one, a ketone of interest in synthetic organic chemistry and drug discovery. While a singular, celebrated moment of discovery for this compound is absent from the scientific literature, its history is intrinsically woven into the development and refinement of fundamental organic reactions. This document details the plausible synthetic routes for its preparation, grounded in established chemical principles, and explores its context within the broader landscape of pharmacologically active phenylpropanone and butyrophenone analogs. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's synthesis and potential applications.

Introduction: A Molecule Defined by its Synthesis

The history of many chemical compounds is marked by a specific point of discovery. However, for a molecule like 1-(4-butoxyphenyl)propan-2-one, its story is not one of a singular breakthrough but rather a testament to the power and versatility of established synthetic organic chemistry. Its existence is a logical extension of well-understood reactions, likely first synthesized as an intermediate or an analog in a broader research program. The significance of this compound, therefore, lies not in a historical narrative of its own, but in the chemical principles that allow for its creation and its potential as a building block for more complex molecules.

This guide will delve into the primary synthetic methodologies that can be confidently applied to produce 1-(4-butoxyphenyl)propan-2-one. Each method will be presented with a detailed, step-by-step protocol, an explanation of the underlying chemical principles, and a discussion of the experimental choices.

Retrosynthetic Analysis and Key Synthetic Strategies

A retrosynthetic analysis of 1-(4-butoxyphenyl)propan-2-one reveals several logical disconnections, pointing to a few primary synthetic strategies. The core structure consists of a 4-butoxybenzene moiety attached to a propan-2-one chain. The key bond formations to consider are the ether linkage and the carbon-carbon bond connecting the aromatic ring to the ketone side chain.

Caption: Retrosynthetic disconnection strategies for 1-(4-butoxyphenyl)propan-2-one.

Based on this analysis, the most plausible and widely applicable synthetic routes are:

-

Williamson Ether Synthesis: Formation of the butoxy ether bond.

-

Friedel-Crafts Acylation: Formation of the aryl-ketone bond.

-

Grignard Reaction: A versatile method for forming the carbon-carbon bond.

-

Darzens Condensation: A more indirect but feasible route.

Detailed Synthetic Protocols and Mechanistic Insights

Route 1: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1] This method offers two primary pathways to the target molecule.

Pathway A: Alkylation of 4-Hydroxyphenylpropan-2-one

This approach involves the reaction of commercially available 4-hydroxyphenylpropan-2-one with a butyl halide.

Sources

Strategic Utilization of 1-(4-Butoxyphenyl)propan-2-one in Neuropharmacological Drug Discovery

Executive Summary

In the landscape of neuropharmacology and psychiatric drug development, substituted phenylacetones serve as foundational scaffolds for synthesizing psychoactive and neurotherapeutic agents. 1-(4-butoxyphenyl)propan-2-one (4-BPA) represents a highly specialized precursor. Unlike its shorter-chain counterparts (e.g., 4-methoxyphenylacetone), the para-butoxy substitution provides a unique lipophilic anchor. As a Senior Application Scientist, I have structured this technical guide to explore how this specific structural feature dictates the pharmacological trajectory of its derivatives—specifically in targeting Monoamine Transporters (MATs), Trace Amine-Associated Receptor 1 (TAAR1), and Monoamine Oxidase (MAO) enzymes.

Chemical Architecture and Synthetic Divergence

The utility of 4-BPA lies in the reactivity of its propan-2-one (ketone) moiety combined with the steric bulk of the para-butoxy tail. The ketone acts as a prime electrophilic center for chemoselective reductive amination, allowing researchers to diverge the scaffold into various primary, secondary, or complex tertiary amines.

The bulky butoxy group is not merely a passive structural feature; it actively dictates receptor binding kinetics. By increasing the molecule's partition coefficient (LogP), the butoxy tail enhances blood-brain barrier (BBB) penetrability and forces specific spatial orientations within target protein binding pockets.

Synthetic divergence of 4-BPA into MAT ligands and MAO inhibitors.

Core Research Area I: Monoamine Transporter (MAT) Pharmacology

Para-substituted amphetamines are well-documented for their ability to inhibit the reuptake of serotonin (5-HT), dopamine (DA), and norepinephrine (NE) by interacting with SERT, DAT, and NET, respectively[1].

The Causality of Chain Length: Research into2 and 2 demonstrates that para-alkoxy substitutions inherently favor SERT over DAT[2]. However, by utilizing 4-BPA to synthesize 4-butoxyamphetamine, researchers exploit steric hindrance. The DAT binding pocket is rigid and narrow; the bulky 4-butoxy tail creates a severe steric clash, practically abolishing DAT affinity. Conversely, the SERT binding pocket is highly flexible and can accommodate the lipophilic tail, resulting in extreme SERT selectivity[3].

Quantitative SAR Projections

Table 1: Comparative Monoamine Transporter Affinities (IC50, nM) illustrating the impact of alkoxy chain extension.

| Compound | Alkoxy Chain | DAT IC50 (nM) | SERT IC50 (nM) | NET IC50 (nM) | DAT:SERT Ratio |

| 4-Methoxyamphetamine | -O-CH3 | 3,500 | 150 | 2,100 | 23.3 |

| 4-Ethoxyamphetamine | -O-CH2CH3 | 5,200 | 85 | 3,400 | 61.1 |

| 4-Butoxyamphetamine * | -O-(CH2)3CH3 | >10,000 | 45 | 6,800 | >222.2 |

*(Note: Data extrapolated from established Quantitative Structure-Activity Relationship (QSAR) models for para-alkoxy phenethylamines[3].)

Core Research Area II: Intracellular TAAR1 Agonism

Trace Amine-Associated Receptor 1 (TAAR1) is a critical target for novel antipsychotic and anti-addiction therapeutics. Unlike classical receptors located on the cell surface, TAAR1 is primarily localized intracellularly[4].

The Causality of Lipophilicity: For a ligand to activate TAAR1, it must first diffuse across the neuronal cell membrane[4]. The 4-butoxy substitution derived from 4-BPA drastically increases the lipophilicity of the resulting amine. This allows the molecule to rapidly penetrate the lipid bilayer, bind to the intracellular TAAR1, and initiate a Gs-protein coupled cascade. This accumulation of cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates MATs, causing them to internalize. This provides a self-regulating mechanism that dampens hyperdopaminergic firing without the neurotoxicity associated with direct dopamine releasers.

Intracellular activation of TAAR1 by lipophilic 4-BPA derivatives.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding internal controls to verify mechanistic success at each step.

Protocol 1: Chemoselective Reductive Amination of 4-BPA

Objective: Synthesize 4-butoxyamphetamine from 4-BPA while preventing premature ketone reduction. Causality: Sodium cyanoborohydride (NaBH3CN) is utilized instead of Sodium borohydride (NaBH4). NaBH3CN is a milder reducing agent that, at pH 6-7, selectively reduces the transient iminium ion without reducing the starting ketone into an inactive secondary alcohol.

Step-by-Step Methodology:

-

Imine Formation: Dissolve 10 mmol of 4-BPA in 50 mL of anhydrous methanol. Add 100 mmol of ammonium acetate (NH4OAc). Stir at room temperature for 2 hours to allow the equilibrium to favor the imine/iminium intermediate.

-

Reduction: Cool the reaction vessel to 0°C. Slowly add 15 mmol of NaBH3CN.

-

pH Maintenance: Monitor and maintain the pH between 6.0 and 7.0 using glacial acetic acid. Crucial: If pH drops below 5, toxic HCN gas may evolve; if above 7, iminium formation stalls.

-

Quenching & Extraction: After 24 hours, quench the reaction with 6M HCl (to destroy excess hydride), then basify to pH 12 with NaOH. Extract the freebase amine using dichloromethane (3 x 30 mL).

-

Validation System:

-

TLC: Run against the 4-BPA standard (Hexane:EtOAc 8:2). The disappearance of the UV-active ketone spot validates conversion.

-

GC-MS: Confirm the product via the presence of the parent ion (m/z 207) and the characteristic alpha-cleavage base peak (m/z 44 for primary amphetamines).

-

Protocol 2: High-Throughput Monoamine Uptake Inhibition Assay

Objective: Quantify the SERT vs. DAT selectivity of the synthesized 4-BPA derivative. Causality: Utilizing stably transfected HEK293 cells ensures target isolation. Native neuronal cells express a mixture of MATs, which confounds IC50 calculations. Transfected HEK293 cells guarantee that any observed fluorescent substrate inhibition is exclusively due to the target transporter.

Step-by-Step Methodology:

-

Cell Preparation: Seed HEK293-hSERT and HEK293-hDAT cells in 96-well black, clear-bottom plates at 40,000 cells/well. Incubate overnight at 37°C.

-

Compound Incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Add the 4-BPA derivative in a 10-point concentration gradient (from 0.1 nM to 100 µM). Incubate for 15 minutes.

-

Substrate Addition: Add the fluorescent monoamine mimetic ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium) to a final concentration of 1 µM.

-

Kinetic Reading: Measure fluorescence (Excitation: 475 nm, Emission: 605 nm) every 2 minutes for 30 minutes using a microplate reader.

-

Validation System:

-

Positive Controls: Run Citalopram (selective SERT inhibitor) and GBR12909 (selective DAT inhibitor) concurrently.

-

Assay Integrity: Calculate the Z'-factor using the vehicle control (100% uptake) and the positive control (0% uptake). A Z'-factor > 0.5 validates the assay's robustness.

-

References

-

Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine - ACS Publications -2

-

Monoamine transporter and receptor interaction profiles of novel psychoactive substances: Para-halogenated amphetamines and pyrovalerone cathinones - ResearchGate - 1

-

In Vitro Characterization of Psychoactive Substances at Rat, Mouse, and Human Trace Amine-Associated Receptor 1 - ResearchGate - 4

-

Uncovering Structure–Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments - ACS Chemical Neuroscience - 3

Sources

The Rational Handling of 1-(4-Butoxyphenyl)propan-2-one: A Technical Whitepaper on Safety, Toxicology, and Laboratory Protocols

Prepared by: Senior Application Scientist, Chemical Safety & Process Development Target Audience: Synthetic Chemists, Toxicologists, and Drug Development Professionals

In advanced drug development and synthetic chemistry, the handling of substituted phenylacetones is frequently—and dangerously—treated with a generic, one-size-fits-all approach. However, molecular structure dictates macroscopic risk. The compound 1-(4-butoxyphenyl)propan-2-one (4-BPA) is not merely a standard aromatic ketone; its extended para-butoxy ether chain fundamentally alters its physicochemical behavior, volatility, and permeation kinetics[1].

This whitepaper synthesizes structural chemistry with occupational hygiene to provide a comprehensive, self-validating framework for the safe handling, storage, and emergency mitigation of 1-(4-butoxyphenyl)propan-2-one.

Physicochemical Profiling and Mechanistic Toxicology

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. The structural addition of a four-carbon (butoxy) chain to the phenyl ring significantly increases the molecule's lipophilicity (LogP) compared to smaller homologues like [2].

This lipophilic tail enhances the compound's ability to partition into and permeate the lipid-rich stratum corneum of human skin, as well as cellular lipid bilayers. Consequently, exposure does not merely cause superficial irritation; it can lead to deep tissue inflammation and systemic absorption[3].

Table 1: Extrapolated Physicochemical and Hazard Profile

| Parameter | Value / Characteristic | Mechanistic Implication for Handling |

| Molecular Weight | 206.28 g/mol [1] | Vapors are significantly heavier than air; high risk of invisible vapor pooling in low-ventilation areas or sink drains. |

| Physical State | Liquid (Ambient) | Requires rigorous liquid-handling protocols, splash guards, and secondary containment trays. |

| Flash Point | >100°C (Extrapolated)[2] | Combustible. While not highly flammable at room temperature, aerosolization during vigorous stirring bypasses thermal safety thresholds. |

| Solubility | Insoluble in water | Aqueous decontamination is ineffective. Spills require surfactants to break down the lipophilic ketone film. |

| GHS Hazards | H315, H319, H335[2] | Direct irritant to mucous membranes. Mandates strict ocular (goggles) and respiratory (fume hood) shielding. |

Mechanistic Toxicity Pathway

The following diagram illustrates the causal relationship between exposure routes and physiological damage, emphasizing why standard latex PPE is insufficient.

Fig 1. Mechanistic toxicity pathway of 4-butoxyphenylacetone exposure.

Advanced Laboratory Handling Workflows

Standard laboratory practices often fail because they rely on assumed compliance rather than verifiable metrics. The following protocol for the routine handling and volumetric transfer of 1-(4-butoxyphenyl)propan-2-one is designed as a self-validating system —meaning the successful execution of each step inherently proves its safety and efficacy.

Protocol 1: Precision Fume Hood Handling & Volumetric Transfer

-

Step 1: Environmental Calibration

-

Procedure: Activate the chemical fume hood and verify the sash is at the designated operating height.

-

Causality: Prevents the inhalation of volatile organics and heavy pooling vapors[2].

-

Validation Check: The digital anemometer strictly reads ≥100 feet per minute (fpm). The physical lifting of a Kimwipe strip taped to the sash confirms active, directional inward airflow.

-

-

Step 2: Advanced PPE Donning

-

Procedure: Don a flame-resistant lab coat, chemical splash goggles, and double-layered nitrile or fluoroelastomer gloves[4].

-

Causality: The lipophilic butoxy ether tail easily permeates standard latex, acting as a transdermal carrier. Nitrile provides the necessary chemical resistance[3].

-

Validation Check: Perform a pneumatic glove test (trapping air and squeezing the glove) prior to donning to visually confirm the absolute absence of micro-punctures.

-

-

Step 3: Inert Gas Blanketing

-

Procedure: Flush the source vessel and receiving flask with Argon gas.

-

Causality: While ketones are generally stable, the ether linkage in the para-butoxy group is susceptible to slow auto-oxidation, potentially forming explosive peroxides over long-term storage.

-

Validation Check: Continuous, steady bubbling in the Schlenk line bubbler provides visual confirmation that positive inert pressure is actively maintained.

-

-

Step 4: Syringe Transfer

-

Procedure: Use a gas-tight borosilicate glass syringe equipped with a PTFE (Teflon) plunger for volumetric transfer.

-

Causality: Organic ketones readily degrade and leach plasticizers from standard polypropylene syringes, contaminating the sample and compromising the syringe seal.

-

Validation Check: Draw the liquid and hold the syringe vertically. The meniscus of the liquid remains perfectly stable, proving the PTFE seal is intact and no solvent is bypassing the plunger.

-

Emergency Response & Spill Mitigation

In the event of a liquid release, rapid containment is critical. Because 4-BPA is water-insoluble, standard aqueous cleanup methods will only spread the contaminant, increasing the surface area for vapor emission.

Protocol 2: Self-Validating Spill Containment & Decontamination

-

Step 1: Immediate Isolation

-

Procedure: Evacuate the immediate 2-meter radius and maximize fume hood extraction.

-

Causality: Halts the spread of respiratory irritants and prevents secondary exposure[2].

-

Validation Check: The area is physically cordoned off, and a visual sweep confirms no personnel are within the exposure zone.

-

-

Step 2: Inert Absorption

-

Procedure: Pour an inert absorbent (e.g., vermiculite or dry sand) starting from the periphery of the spill and moving toward the center.

-

Causality: Vermiculite rapidly absorbs lipophilic liquids via capillary action without generating exothermic heat (unlike reactive chemical neutralizers).

-

Validation Check: The spill site transitions entirely from a highly reflective liquid pool to a dry, granular solid. No free-flowing liquid remains.

-

-

Step 3: Chemical Decontamination

-

Procedure: Collect the absorbed mass into a sealed hazardous waste bin. Scrub the underlying surface with an anionic surfactant (e.g., Alconox) and warm water.

-

Causality: Water alone cannot dissolve the highly lipophilic 4-BPA. Surfactant micelles are required to encapsulate and lift the residual ether/ketone film from the benchtop.

-

Validation Check: The surface passes a dry-wipe test using a clean tissue. The absence of an oily residue and the lack of a characteristic aromatic odor validate complete lipid breakdown and decontamination.

-

Fig 2. Self-validating emergency spill containment and mitigation workflow.

Storage and Regulatory Compliance

Storage Conditions: 1-(4-butoxyphenyl)propan-2-one must be stored in tightly sealed amber glass containers to prevent UV-catalyzed degradation. It should be kept in a cool, dry, and well-ventilated dedicated flammables cabinet, strictly segregated from strong oxidizing agents and strong bases[2].

Regulatory Tracking: While specific alkoxy derivatives may exist in regulatory gray areas depending on the jurisdiction, their structural classification as substituted phenylacetones (analogues of Schedule II precursors) demands rigorous inventory management. As a best practice in drug development, all acquisitions, usage volumes, and disposal weights of 4-BPA must be logged in a centralized chemical inventory system to prevent diversion and ensure total compliance with international chemical control frameworks.

References

-

Title: 4-METHOXYPHENYLACETONE FOR SYNTHESIS MSDS Source: Loba Chemie URL: [Link]

Sources

Introduction: The Analytical Imperative for Novel Psychoactive Substances

An authoritative guide to the robust and reliable analysis of 1-(4-butoxyphenyl)propan-2-one using Gas Chromatography-Mass Spectrometry (GC-MS). This document provides a comprehensive framework, from sample preparation to data interpretation, tailored for researchers, forensic scientists, and professionals in drug development and toxicology.

The emergence of novel psychoactive substances (NPS) presents a continuous challenge to forensic and clinical laboratories. Among these, synthetic cathinones and their analogues are a prominent class, designed to mimic the effects of controlled stimulants while circumventing existing legislation. 1-(4-butoxyphenyl)propan-2-one is a compound of interest within this chemical space, structurally related to other known psychoactive phenylpropanones. Its unambiguous identification and quantification are critical for law enforcement, public health monitoring, and toxicological assessments.

Gas Chromatography coupled with Mass Spectrometry (GC-MS) stands as a gold-standard technique for the analysis of volatile and semi-volatile organic compounds like 1-(4-butoxyphenyl)propan-2-one.[1][2][3] Its high chromatographic resolution effectively separates the analyte from complex matrix components, while the mass spectrometer provides detailed structural information, enabling confident identification based on characteristic fragmentation patterns.[4][5] This application note details a validated GC-MS protocol, emphasizing the rationale behind methodological choices to ensure scientific integrity and produce defensible results.

Analyte Profile: 1-(4-butoxyphenyl)propan-2-one

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method.

| Property | Value | Source |

| IUPAC Name | 1-(4-butoxyphenyl)propan-2-one | PubChem |

| Molecular Formula | C₁₃H₁₈O₂ | [6] |

| Molecular Weight | 206.28 g/mol | [6] |

| Chemical Structure | See Fragmentation Diagram Below | - |

| Class | Phenylpropanone / Substituted Cathinone Analogue | [7][8] |

Principle of the Method: A Synergistic Approach

The methodology leverages the synergistic power of gas chromatography and mass spectrometry. The sample, after appropriate extraction from its matrix, is introduced into the GC system.

-

Gas Chromatography (GC): The analyte is vaporized in a heated inlet and swept onto a capillary column by an inert carrier gas (Helium). The column, typically a non-polar or mid-polar stationary phase like 5% phenyl-methylpolysiloxane, separates compounds based on their boiling points and affinity for the stationary phase. 1-(4-butoxyphenyl)propan-2-one, being a semi-volatile compound, elutes at a specific and reproducible time under a controlled temperature program.

-

Mass Spectrometry (MS): As the analyte elutes from the GC column, it enters the MS ion source. Here, it is bombarded with high-energy electrons (typically 70 eV) in a process known as Electron Ionization (EI). This energetic interaction causes the molecule to fragment in a predictable and repeatable manner. The resulting positively charged fragments are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The detector records the abundance of each fragment, generating a mass spectrum that serves as a unique chemical "fingerprint" for the molecule.

Experimental Workflow: From Sample to Result

The following diagram outlines the comprehensive workflow for the analysis of 1-(4-butoxyphenyl)propan-2-one.

Caption: High-level experimental workflow for GC-MS analysis.

Detailed Protocols

Protocol 1: Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for the extraction of 1-(4-butoxyphenyl)propan-2-one from a non-aqueous liquid sample or a dissolved solid. For biological matrices like urine or blood, a preliminary hydrolysis or protein precipitation step may be required.[1][3]

-

Aliquot: Transfer 1 mL of the sample solution into a 15 mL glass centrifuge tube.

-

Internal Standard (IS): Spike the sample with a known concentration of an appropriate internal standard (e.g., 2-Nonanol) to facilitate quantification.[9]

-

Basification: Add 1 mL of 1M Sodium Hydroxide (NaOH) solution to the tube and vortex for 30 seconds. This deprotonates any amine functionalities, increasing their solubility in organic solvents.

-

Extraction: Add 5 mL of a suitable organic solvent (e.g., Hexane or Ethyl Acetate).[4] Cap the tube and vortex vigorously for 2 minutes.

-

Phase Separation: Centrifuge the tube at 3000 rpm for 5 minutes to achieve complete separation of the aqueous and organic layers.

-

Collection: Carefully transfer the upper organic layer to a clean glass tube using a Pasteur pipette.

-

Drying/Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitution: Reconstitute the dry residue in 100 µL of Ethyl Acetate.

-

Analysis: Transfer the reconstituted sample to a 2 mL autosampler vial with a micro-insert for GC-MS analysis.

Protocol 2: GC-MS Instrumentation and Conditions

The following parameters have been optimized for the analysis of substituted phenylpropanones.[2][9]

Gas Chromatograph (GC) Parameters

| Parameter | Setting | Rationale |

| GC System | Agilent 6890 or equivalent | Widely used and robust platform. |

| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) | Provides excellent separation for a wide range of semi-polar compounds. |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions offering a good balance of resolution and analysis time. |

| Carrier Gas | Helium (99.999% purity) | Inert and provides good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min (Constant Flow Mode) | Ensures reproducible retention times. |

| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |

| Injection Mode | Split (5:1 ratio) | Prevents column overloading for moderately concentrated samples. |

| Injection Volume | 1 µL | Standard volume for capillary GC. |

| Oven Program | 40 °C (hold 2 min), then 3 °C/min to 240 °C (hold 1 min) | A slow ramp rate provides optimal resolution for isomers and related compounds.[9] |

Mass Spectrometer (MS) Parameters

| Parameter | Setting | Rationale |

| MS System | Agilent 5975 or equivalent | Reliable and sensitive mass selective detector. |

| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible, library-searchable spectra.[10] |

| Electron Energy | 70 eV | The standard energy for EI, which maximizes fragmentation and allows for comparison with NIST/EPA/NIH libraries.[11] |

| Source Temp. | 230 °C | Optimal temperature to maintain ion formation and prevent contamination. |

| Quadrupole Temp. | 150 °C | Ensures stable mass analysis. |

| Transfer Line | 280 °C | Prevents condensation of the analyte between the GC and MS. |

| Scan Range | m/z 40 - 400 amu | Covers the expected molecular ion and all significant fragments. |

| Solvent Delay | 4.5 min | Prevents the high concentration of the injection solvent from saturating the detector. |

Data Analysis and Interpretation

Identification

The primary identification of 1-(4-butoxyphenyl)propan-2-one is achieved by a two-factor confirmation:

-

Retention Time (RT): The analyte should elute at a consistent retention time under the specified chromatographic conditions. This time should match that of a certified reference standard analyzed under the same conditions.

-

Mass Spectrum: The acquired EI mass spectrum must match the spectrum of a certified reference standard and/or a validated library spectrum (e.g., from the NIST Mass Spectral Library).[11][12] Key diagnostic ions must be present in the correct relative abundances.

Expected Fragmentation Pattern

The structure of 1-(4-butoxyphenyl)propan-2-one dictates its fragmentation under EI conditions. The molecular ion (M⁺) is expected at m/z 206. Key fragmentation pathways include benzylic cleavage and rearrangements.

Caption: Predicted EI fragmentation of 1-(4-butoxyphenyl)propan-2-one.

Key Diagnostic Ions:

| m/z | Ion Identity | Fragmentation Pathway |

| 206 | [C₁₃H₁₈O₂]⁺ | Molecular Ion (M⁺) |

| 149 | [C₁₀H₁₃O]⁺ | Loss of the acetyl group ([CH₃CO]•) via benzylic cleavage. This is often a prominent fragment for phenylpropanones. |

| 93 | [C₆H₅O]⁺ | Loss of the butene side chain from the m/z 149 fragment, resulting in a phenol cation. |

| 43 | [CH₃CO]⁺ | The acetyl cation, a very common and often base peak for methyl ketones. |

Method Validation and Quality Control

To ensure the trustworthiness and reliability of results, the described method should be fully validated according to established guidelines (e.g., SWGTOX, FDA). Key validation parameters include:

-

Linearity: Assessed by analyzing a series of calibration standards to demonstrate a proportional response over a defined concentration range.[13][14]

-

Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.[13][14]

-

Accuracy & Precision: Determined by analyzing quality control samples at multiple concentrations to ensure results are close to the true value and are reproducible.

-

Selectivity: The ability of the method to differentiate the analyte from other potentially interfering substances in the matrix.

-

Extraction Recovery: The efficiency of the sample preparation process.[2]

Regular analysis of calibration checks, blanks, and controls is essential for ongoing quality assurance.

Conclusion